molecular formula C7H15NO3 B13490787 Methyl 2-(dimethylamino)-3-hydroxybutanoate

Methyl 2-(dimethylamino)-3-hydroxybutanoate

Cat. No.: B13490787
M. Wt: 161.20 g/mol
InChI Key: MVGNQBJCIZEJRK-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group, a hydroxyl group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(dimethylamino)-3-hydroxybutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)ethanol with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic dimethylamino group attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(dimethylamino)-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate ester moiety.

    Methyl 2-(dimethylamino)-3-hydroxypropanoate: Similar but with a shorter carbon chain.

    Methyl 2-(dimethylamino)-3-hydroxybutanoate: Contains a hydroxyl group and a butanoate ester moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-(dimethylamino)-3-hydroxybutanoate

InChI

InChI=1S/C7H15NO3/c1-5(9)6(8(2)3)7(10)11-4/h5-6,9H,1-4H3

InChI Key

MVGNQBJCIZEJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N(C)C)O

Origin of Product

United States

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